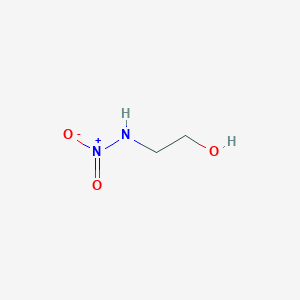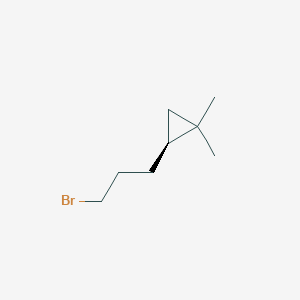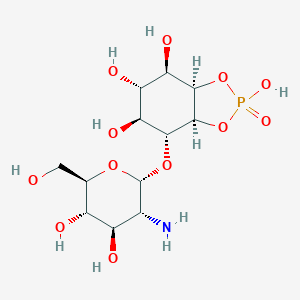
Meluadrine tartrate
Overview
Description
Meluadrine tartrate is a small molecule drug that acts as a potent agonist of the β2-adrenergic receptor. It was initially developed by Abbott Laboratories and has been studied for its effects on urogenital diseases, particularly in the context of obstetric labor and premature birth . The compound is known for its ability to inhibit spontaneous rhythmic contractions of the uterus, making it a valuable tocolytic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meluadrine tartrate can be synthesized through a series of chemical reactions involving the formation of its ®-enantiomer and subsequent combination with L-tartrate. The synthesis typically involves the use of benzylalcohol derivatives with phenolic groups, which undergo racemization in aqueous solutions . The reaction conditions for the synthesis include a pH range of 1.2 to 12, with optimal racemization occurring at pH 4 to 6 .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process includes the synthesis of the ®-enantiomer of meluadrine, followed by its combination with L-tartrate to form the final product. The production process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Meluadrine tartrate undergoes several types of chemical reactions, including racemization, oxidation, and reduction. The racemization of this compound in aqueous solutions is a well-studied reaction, with the rate of racemization being influenced by the pH of the solution .
Common Reagents and Conditions: The racemization of this compound involves the use of HPLC to measure the residual ®-enantiomer and the formed (S)-enantiomer. The reaction conditions include a pH range of 1.2 to 12, with the rate of racemization increasing at lower pH values .
Major Products Formed: The major products formed from the racemization of this compound are the ®-enantiomer and the (S)-enantiomer. The formation of these enantiomers is influenced by the pH of the solution and the dissociation state of the phenolic and amino groups .
Scientific Research Applications
Meluadrine tartrate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study racemization kinetics and the effects of pH on racemization rates . In biology and medicine, this compound is studied for its tocolytic effects and its ability to inhibit uterine contractions . It has also been used in research on maternal metabolic responses and fetal hemodynamics in pregnant animals . In industry, this compound is used in the development of tocolytic drugs and other β2-adrenergic receptor agonists .
Mechanism of Action
Meluadrine tartrate exerts its effects by acting as an agonist of the β2-adrenergic receptor. This receptor is involved in the relaxation of smooth muscle tissues, including those in the uterus. By binding to the β2-adrenergic receptor, this compound activates a signaling pathway that leads to the inhibition of uterine contractions . The molecular targets of this compound include the β2-adrenergic receptor and associated signaling molecules involved in smooth muscle relaxation .
Comparison with Similar Compounds
Meluadrine tartrate is similar to other β2-adrenergic receptor agonists, such as ritodrine hydrochloride and tulobuterol. it is unique in its specific effects on uterine contractions and its relatively mild influence on maternal cardiovascular function compared to ritodrine . Other similar compounds include salbutamol and terbutaline, which are also β2-adrenergic receptor agonists used for their bronchodilator and tocolytic effects .
Properties
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.C4H6O6/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13;5-1(3(7)8)2(6)4(9)10/h4-6,11,14-16H,7H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIVBRYHTLRZGY-MBANBULQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=C(C=C(C=C1)O)Cl)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159002 | |
| Record name | Meluadrine tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134865-37-5 | |
| Record name | Meluadrine tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meluadrine tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134865375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meluadrine tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELUADRINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P0KL436YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![L-Methionine [S]-Sulfoximine](/img/structure/B140322.png)


![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B140330.png)


